1-Acetyl-1,4-diazepane hydrochloride
Overview
Description
1-Acetyl-1,4-diazepane hydrochloride is a chemical compound with the CAS Number: 1201633-56-8 . It has a molecular weight of 178.66 . The IUPAC name for this compound is 1-(1,4-diazepan-1-yl)ethanone hydrochloride .
Molecular Structure Analysis
The InChI code for 1-Acetyl-1,4-diazepane hydrochloride is 1S/C7H14N2O.ClH/c1-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Structural Analysis
A study by Hicks et al. (1984) presents a detailed synthesis of a compound related to 1-Acetyl-1,4-diazepane hydrochloride, involving acetyl-1-14C chloride as a precursor. This research illustrates the complex synthesis processes involved in creating diazepine compounds (Hicks et al., 1984).
Chemical Reactions and Synthesis Methods
Banfi et al. (2007) investigated a two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This study contributes to understanding the versatile methods available for creating diazepine compounds (Banfi et al., 2007).
Formation and Stability of Diazepine Rings
Research by Lloyd et al. (1966) explored the formation of 2,3-dihydro-1H-1,4-diazepine derivatives, highlighting their stability and reaction conditions. This study is crucial for understanding the chemical properties of diazepine compounds (Lloyd et al., 1966).
Microwave-Assisted Synthesis
Wlodarczyk et al. (2007) describe an efficient microwave-assisted synthesis method for 1,4-diazepin-5-ones, demonstrating an innovative approach to diazepine synthesis (Wlodarczyk et al., 2007).
Synthesis for Medical Applications
A study by Gu et al. (2010) synthesized and evaluated 1,4-diazepane derivatives as potential T-type calcium channel blockers, illustrating the medical application potential of these compounds (Gu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMROXHFOTOCDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1389313-58-9 | |
Record name | Ethanone, 1-(hexahydro-1H-1,4-diazepin-1-yl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40658004 | |
Record name | 1-(1,4-Diazepan-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1,4-diazepane hydrochloride | |
CAS RN |
1201633-56-8 | |
Record name | Ethanone, 1-(hexahydro-1H-1,4-diazepin-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,4-Diazepan-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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